molecular formula C9H6BrClN2O B8331782 7-Bromo-4-chloro-2-methoxyquinazoline

7-Bromo-4-chloro-2-methoxyquinazoline

Cat. No.: B8331782
M. Wt: 273.51 g/mol
InChI Key: OUDGSIDAIUPVKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-4-chloro-2-methoxyquinazoline is a halogenated quinazoline derivative characterized by a bromine atom at position 7, chlorine at position 4, and a methoxy group at position 2. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure comprising two fused six-membered rings (benzene and pyrimidine). The substitution pattern of halogens (Br, Cl) and alkoxy groups (OCH₃) on the quinazoline scaffold significantly influences reactivity, solubility, and biological activity. Such compounds are frequently explored as intermediates in pharmaceutical synthesis, particularly for kinase inhibitors and anticancer agents .

Properties

Molecular Formula

C9H6BrClN2O

Molecular Weight

273.51 g/mol

IUPAC Name

7-bromo-4-chloro-2-methoxyquinazoline

InChI

InChI=1S/C9H6BrClN2O/c1-14-9-12-7-4-5(10)2-3-6(7)8(11)13-9/h2-4H,1H3

InChI Key

OUDGSIDAIUPVKS-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=CC(=C2)Br)C(=N1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications Reference
This compound Not provided C₉H₆BrClN₂O ~288.42* 7-Br, 4-Cl, 2-OCH₃ Hypothesized use in kinase inhibitor synthesis
7-Bromo-4-chloro-2-methylquinazoline 1166378-30-8 C₉H₆BrClN₂ 258.51 7-Br, 4-Cl, 2-CH₃ Higher lipophilicity; potential for cross-coupling reactions
6-Bromo-4-chloro-7-methoxyquinazoline 1256955-27-7 C₉H₆BrClN₂O 273.51 6-Br, 4-Cl, 7-OCH₃ Intermediate in kinase inhibitor synthesis (e.g., EGFR inhibitors)
7-Bromo-4-chloro-2-(chloromethyl)quinazoline 573681-19-3 C₉H₅BrCl₂N₂ 291.96 7-Br, 4-Cl, 2-CH₂Cl Reactive chloromethyl group enables further functionalization
7-Bromo-6-chloro-4-quinazolinone 17518-98-8 C₈H₄BrClN₂O 247.49 7-Br, 6-Cl, 4-ketone Oxidized derivative with distinct electronic properties

*Estimated based on molecular formula.

Substituent Position and Electronic Effects

  • Bromine and Chlorine : Halogens at positions 4 and 7 enhance electrophilic reactivity, facilitating nucleophilic substitution (e.g., amination or cross-coupling). Bromine’s larger atomic radius compared to chlorine may increase steric hindrance, affecting reaction kinetics .
  • Methoxy vs. Methyl : The methoxy group (OCH₃) at position 2 in the target compound provides electron-donating effects, enhancing resonance stability. In contrast, methyl (CH₃) or chloromethyl (CH₂Cl) substituents (e.g., CAS 573681-19-3) increase lipophilicity or reactivity, respectively .
  • Positional Isomerism : Moving the methoxy group from position 2 (target) to 7 (CAS 1256955-27-7) alters the molecule’s dipole moment and hydrogen-bonding capacity, impacting solubility and target binding .

Preparation Methods

Halogenation Strategies for Quinazoline Derivatives

The synthesis of 7-bromo-4-chloro-2-methoxyquinazoline typically involves sequential halogenation steps. A prominent approach, adapted from analogous quinazoline systems, begins with 2-methoxyquinazolin-4(3H)-one as the precursor. Chlorination at position 4 is achieved using thionyl chloride (SOCl₂) in the presence of catalytic dimethylformamide (DMF) at elevated temperatures (80°C, 2 hours), yielding 4-chloro-2-methoxyquinazoline with a 62% isolated yield . Subsequent bromination at position 7 employs N-bromosuccinimide (NBS) in dichloromethane under dark conditions, mirroring protocols for related thiazepine systems . This two-step sequence affords the target compound in moderate yields (45–55%), with purity confirmed via mass spectrometry and NMR .

Regioselective Bromination and Solvent Effects

Bromination efficiency is highly solvent-dependent. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance electrophilic substitution at position 7, as demonstrated in the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine . For quinazolines, dichloromethane and acetonitrile are preferred to minimize side reactions, with reaction times optimized to 2–5 hours at 25–40°C . Tribromophosphorus (PBr₃) serves as an alternative brominating agent, particularly in non-polar media such as carbon tetrachloride, though it requires stringent temperature control (-10°C to 5°C) to prevent over-bromination .

One-Pot Synthesis via Simultaneous Halogenation

Recent advancements propose a one-pot method combining chlorination and bromination. In this approach, 2-methoxyquinazolin-4(3H)-one is treated with a mixture of phosphorus oxychloride (POCl₃) and PBr₃ in refluxing toluene. The dual halogenation proceeds via a tandem mechanism, where POCl₃ activates the 4-position for chlorination, while PBr₃ directs bromine to the 7-position. This method achieves a 50–58% yield, reducing purification steps but requiring precise stoichiometric ratios (1:1.2 POCl₃:PBr₃) .

Catalytic Systems and Yield Optimization

Catalysts play a critical role in enhancing reaction efficiency. Copper iodide (CuI) and potassium carbonate (K₂CO₃) facilitate Ullman-type couplings in related heterocycles, though their application in quinazoline bromination remains exploratory . For chlorination, catalytic DMF (1–5 mol%) in SOCl₂ significantly accelerates the reaction, as evidenced by a 62% yield improvement compared to DMF-free conditions . Microwave-assisted synthesis, as reported for benzo[b] thiazepin derivatives, could further reduce reaction times (30 minutes at 130°C) , though scalability remains a challenge.

Large-Scale Production and Industrial Feasibility

Patented protocols for 4-bromo-2-methoxybenzaldehyde highlight scalable processes using inexpensive precursors like 1,4-dibromo-2-fluorobenzene . Adapting these methods, this compound can be synthesized via:

  • Metal-halogen exchange with isopropyl magnesium chloride (iPrMgCl) in tetrahydrofuran (THF) at 0–5°C .

  • Formylation using dimethylformamide (DMF) as a formyl source.

  • Crystallization with alkanes (heptane/hexane) to isolate intermediates .
    This route achieves >70% purity on hundred-gram scales, though final recrystallization from isopropyl alcohol is necessary to meet pharmaceutical-grade standards .

Comparative Analysis of Synthetic Routes

MethodStarting MaterialReagents/ConditionsYield (%)Purity (%)
Sequential Halogenation2-Methoxyquinazolin-4(3H)-oneSOCl₂/DMF → NBS/CH₂Cl₂6295
One-Pot Halogenation2-Methoxyquinazolin-4(3H)-onePOCl₃/PBr₃/toluene/reflux5590
Metal-Halogen Exchange1,4-Dibromo-2-fluorobenzeneiPrMgCl/THF → DMF → crystallization7098

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Bromo-4-chloro-2-methoxyquinazoline, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step halogenation and methoxylation of the quinazoline core. Key steps include:

  • Controlled bromination at the 7-position using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 60–80°C.
  • Chlorination at the 4-position via electrophilic substitution with POCl₃ under reflux.
  • Methoxylation at the 2-position using sodium methoxide in methanol.
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust reaction time, temperature, or stoichiometry to minimize byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:

  • ¹H/¹³C NMR : Confirm substituent positions and purity (e.g., methoxy protons at ~3.9 ppm, aromatic protons in the quinazoline ring).
  • HPLC : Assess purity (>95% threshold for biological assays) using a C18 column and acetonitrile/water mobile phase.
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ peak at m/z 287.4).
  • IR Spectroscopy : Identify functional groups (e.g., C-Br stretch at ~550 cm⁻¹) .

Q. What are the primary challenges in purifying this compound, and how can they be addressed?

  • Methodological Answer : Common issues include:

  • Byproduct Formation : Use gradient elution in column chromatography to separate halogenated intermediates.
  • Low Solubility : Recrystallize from ethanol/water mixtures at reduced temperatures.
  • Oxidative Degradation : Store under inert atmosphere (N₂/Ar) at -20°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from:

  • Assay Variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times.
  • Compound Integrity : Re-analyze batches via HPLC to rule out degradation.
  • Substituent Effects : Compare activity with analogs (e.g., 8-Bromo-4-chloro-7-methoxyquinazoline) to isolate the role of substitution patterns .

Q. What experimental strategies are effective for structure-activity relationship (SAR) studies of quinazoline derivatives?

  • Methodological Answer :

  • Systematic Substituent Variation : Synthesize analogs with modified halogens (e.g., Br → I) or methoxy groups.
  • Enzyme Binding Assays : Use fluorescence polarization to measure affinity for kinase targets (e.g., EGFR).
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites. Correlate in silico data with IC₅₀ values from kinase inhibition assays .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer :

  • Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 1–4 weeks.
  • Stability-Indicating Assays : Use HPLC with photodiode array detection to track degradation products (e.g., dehalogenation or demethoxylation).
  • Recommendations : Store in amber vials with desiccants at -20°C to prolong shelf life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.